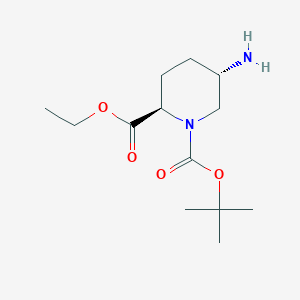

(tert-Butyl) 2-ethyl (2R,5S)-5-aminopiperidine-1,2-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(tert-Butyl) 2-ethyl (2R,5S)-5-aminopiperidine-1,2-dicarboxylate: is an organic compound that is commonly used in various chemical and pharmaceutical applications. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, which enhances its stability and reactivity in synthetic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (tert-Butyl) 2-ethyl (2R,5S)-5-aminopiperidine-1,2-dicarboxylate typically involves the esterification of 1-Boc-5-amino-piperidine-2-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under mild conditions to ensure high yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions ensures consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving the amino group or the piperidine ring.

Reduction: Reduction reactions may target the carbonyl group or other functional groups within the molecule.

Substitution: The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Acidic reagents like trifluoroacetic acid are employed for Boc deprotection.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals. Its stability and reactivity make it a valuable intermediate in various synthetic pathways .

Biology: In biological research, (tert-Butyl) 2-ethyl (2R,5S)-5-aminopiperidine-1,2-dicarboxylate is used in the synthesis of peptides and other biologically active molecules. Its ability to protect the amino group during synthesis is crucial for the selective modification of peptides .

Medicine: The compound is explored for its potential therapeutic applications, including the development of new drugs and treatment strategies. Its derivatives may exhibit pharmacological activities that are beneficial in treating various diseases .

Industry: In the industrial sector, the compound is used in the production of fine chemicals and advanced materials. Its versatility and reactivity make it suitable for various applications, including the manufacture of polymers and specialty chemicals .

Mechanism of Action

The mechanism by which (tert-Butyl) 2-ethyl (2R,5S)-5-aminopiperidine-1,2-dicarboxylate exerts its effects is primarily related to its role as a protecting group in synthetic chemistry. The Boc group stabilizes the amino group, preventing unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in further reactions, enabling the formation of desired products .

Comparison with Similar Compounds

1-Boc-4-amino-piperidine: Similar in structure but with the amino group at a different position.

1-Boc-3-amino-piperidine: Another structural isomer with the amino group at the third position.

1-Boc-2-amino-piperidine: Features the amino group at the second position, similar to the target compound but with different reactivity.

Uniqueness: (tert-Butyl) 2-ethyl (2R,5S)-5-aminopiperidine-1,2-dicarboxylate is unique due to its specific structural arrangement, which imparts distinct reactivity and stability. The presence of the Boc group at the 5-amino position allows for selective reactions and functionalization, making it a valuable intermediate in various synthetic applications .

Biological Activity

The compound (tert-Butyl) 2-ethyl (2R,5S)-5-aminopiperidine-1,2-dicarboxylate (CAS Number: 2411590-87-7) is a piperidine derivative that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H24N2O4 with a molecular weight of 272.35 g/mol. The structure features a piperidine ring with two carboxylate groups and an amino group, which contribute to its biological activity.

Pharmacological Profile

Research indicates that compounds similar to (tert-Butyl) 2-ethyl (2R,5S)-5-aminopiperidine derivatives exhibit various pharmacological activities, including:

- Dopamine Receptor Modulation : Some studies suggest that piperidine derivatives can act as selective agonists or antagonists at dopamine receptors. For instance, certain analogs have shown high affinity for D3 receptors, which are implicated in neuropsychiatric disorders .

- Neuroprotective Effects : Compounds within this class have been evaluated for their neuroprotective properties in models of neurodegenerative diseases like Parkinson's disease. They may mitigate dopaminergic neuron degeneration through receptor modulation and antioxidant activity .

The mechanism of action for (tert-Butyl) 2-ethyl (2R,5S)-5-aminopiperidine involves its interaction with neurotransmitter receptors. Specifically, it may influence:

- Dopamine Receptors : By modulating D2 and D3 receptor activity, it can affect dopaminergic signaling pathways.

- Neurotransmitter Release : It may enhance or inhibit the release of neurotransmitters such as dopamine and serotonin, impacting mood and motor functions.

Study 1: Neuroprotective Activity

A study investigated the neuroprotective effects of various piperidine derivatives in MPTP-induced mouse models of Parkinson's disease. The results indicated that specific analogs significantly improved motor function and reduced neurodegeneration markers. The neuroprotective effect was attributed to D3 receptor activation and subsequent downstream signaling pathways .

Study 2: Structure-Activity Relationship

A structure-activity relationship (SAR) study was conducted to evaluate the affinity of several piperidine derivatives for dopamine receptors. The findings revealed that modifications at specific positions on the piperidine ring could enhance receptor selectivity and potency. For example, compounds with tert-butyl substitutions exhibited improved binding affinities compared to their non-substituted counterparts .

Data Table: Biological Activity Summary

Properties

IUPAC Name |

1-O-tert-butyl 2-O-ethyl (2R,5S)-5-aminopiperidine-1,2-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4/c1-5-18-11(16)10-7-6-9(14)8-15(10)12(17)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3/t9-,10+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVMRVIPMDLABQQ-VHSXEESVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CN1C(=O)OC(C)(C)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CC[C@@H](CN1C(=O)OC(C)(C)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.